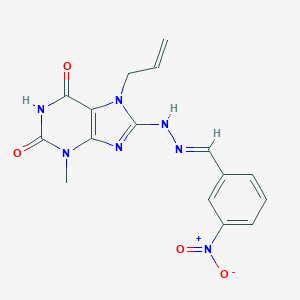
3-nitrobenzaldehyde (7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-nitrobenzaldehyde (7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone is a useful research compound. Its molecular formula is C16H15N7O4 and its molecular weight is 369.33g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-Nitrobenzaldehyde (7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone is a compound of interest due to its potential biological activities. This article explores its biological activity, particularly in the context of anticancer and antimicrobial properties, drawing from diverse research findings and case studies.
Chemical Structure
The compound is characterized by the following structural formula:
Anticancer Activity
Recent studies have highlighted the anticancer potential of hydrazone derivatives, including those similar to 3-nitrobenzaldehyde hydrazone. For instance, a study on 4-azasteroidal purines demonstrated significant cytotoxic effects against T47-D breast cancer cells. The derivative exhibited an IC50 value of 1.33 μM, indicating potent activity against cancer cell proliferation .
Case Study: Cytotoxicity Assessment
A fluorescence microscopy study assessed the cytotoxic effects of related compounds on T47-D cells. The results indicated that treated cells showed increased staining with propidium iodide (PI), suggesting enhanced cell death compared to controls. The morphological changes observed included cell rounding and decreased nuclear area, indicative of apoptosis .
Antimicrobial Activity
Hydrazones have also been investigated for their antimicrobial properties. Various studies have reported that nitrogen-containing heterocyclic compounds exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Table: Antimicrobial Activity of Hydrazones
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.5 mg/mL |
| Compound B | Escherichia coli | 0.75 mg/mL |
| 3-Nitrobenzaldehyde Hydrazone | Staphylococcus aureus | TBD |
| 3-Nitrobenzaldehyde Hydrazone | Escherichia coli | TBD |
Note: TBD indicates that specific MIC values for the hydrazone are yet to be determined in current literature.
The mechanism by which hydrazones exert their biological effects may involve the inhibition of key metabolic pathways in pathogens and cancer cells. For example, some hydrazones have been shown to interfere with mitochondrial function and induce apoptosis in cancer cells through caspase activation pathways .
Insights from Related Studies
Research on similar compounds indicates that hydrazones can act as inhibitors of critical signaling pathways such as PI3K/Akt/mTOR, which are often dysregulated in cancer . This suggests that 3-nitrobenzaldehyde hydrazone may have a multifaceted mechanism of action contributing to its anticancer and antimicrobial efficacy.
Eigenschaften
IUPAC Name |
3-methyl-8-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-7-prop-2-enylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N7O4/c1-3-7-22-12-13(21(2)16(25)19-14(12)24)18-15(22)20-17-9-10-5-4-6-11(8-10)23(26)27/h3-6,8-9H,1,7H2,2H3,(H,18,20)(H,19,24,25)/b17-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDMBKOMTCWTPO-RQZCQDPDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC(=CC=C3)[N+](=O)[O-])CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-])CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N7O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













